

# A Comparative Guide to the Cross-Reactivity of Calnexin Antibodies Across Species

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Calaxin*

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This guide provides an objective comparison of Calnexin antibody performance across various species, supported by sequence homology data and experimental validation. The information is intended to assist researchers in selecting the most appropriate antibody for their specific model system. It is important to note that "**Calaxin**" is a common misspelling of "Calnexin," the focus of this guide.

## High Conservation of Calnexin Protein Sequence Across Mammalian Species

Calnexin is a highly conserved integral endoplasmic reticulum (ER) membrane protein that functions as a molecular chaperone in the folding and quality control of newly synthesized glycoproteins.<sup>[1][2]</sup> The high degree of sequence conservation among mammalian species suggests that antibodies developed against human Calnexin are likely to exhibit cross-reactivity with their orthologs in other species.<sup>[3][4]</sup>

A comparison of the amino acid sequences of Calnexin from human, mouse, and rat reveals a sequence identity of 93-98%.<sup>[3][4]</sup> This high homology is a strong indicator of potential antibody cross-reactivity.

Table 1: Calnexin Sequence Homology

Species Comparison	Sequence Identity	Sequence Similarity
Human vs. Mouse	96.5%	98.1%
Human vs. Rat	96.3%	98.1%
Mouse vs. Rat	98.4%	99.1%

Data is based on pairwise sequence alignment of Calnexin protein sequences obtained from UniProt (Human: P27824, Mouse: P35564, Rat: P24643).

## Performance of Commercially Available Calnexin Antibodies

The following table summarizes the species reactivity of several commercially available Calnexin antibodies as validated by the manufacturers through various applications.

Table 2: Comparison of Commercial Calnexin Antibodies

Antibody (Provider)	Clonality	Validated Species	Applications
ab22595 (Abcam)	Polyclonal	Human, Mouse, Rat	WB, IP, ICC/IF[5]
ab92573 (Abcam)	Monoclonal	Human	WB, IHC-P, ICC/IF, IP[6]
MA3-027 (Thermo Fisher)	Monoclonal	Human, Mouse	WB, ICC/IF, IP[7]
PA5-86245 (Thermo Fisher)	Polyclonal	Human, Mouse, Rat	WB, IHC (P), IP[8]
AB2301 (Merck Millipore)	Polyclonal	Human, Mouse, Rat	WB, ICC, IHC(P)[9]
#2433 (Cell Signaling)	Polyclonal	Human	WB, IHC, IF[10]
A15631 (ABclonal)	Polyclonal	Human	WB, IHC, IF[11]

Abbreviations: WB - Western Blot, IP - Immunoprecipitation, ICC/IF - Immunocytochemistry/Immunofluorescence, IHC-P - Immunohistochemistry (Paraffin-embedded).

## Experimental Protocols

### Western Blotting for Calnexin Detection

Western blotting is a widely used technique to detect specific proteins in a sample. The following is a general protocol for the detection of Calnexin.

#### 1. Sample Preparation:

- Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
- Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).

#### 2. SDS-PAGE:

- Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
- Separate the proteins by size on an SDS-polyacrylamide gel.

#### 3. Protein Transfer:

- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

#### 4. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary anti-Calnexin antibody (diluted in blocking buffer) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.

#### 5. Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system. Calnexin is expected to be detected at approximately 90 kDa.[\[7\]](#)

## Immunohistochemistry (IHC) for Calnexin Localization

IHC is used to visualize the localization of proteins within tissues. The following is a general protocol for paraffin-embedded tissues.

#### 1. Deparaffinization and Rehydration:

- Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

#### 2. Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER) by boiling the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) for 10-20 minutes.

#### 3. Staining:

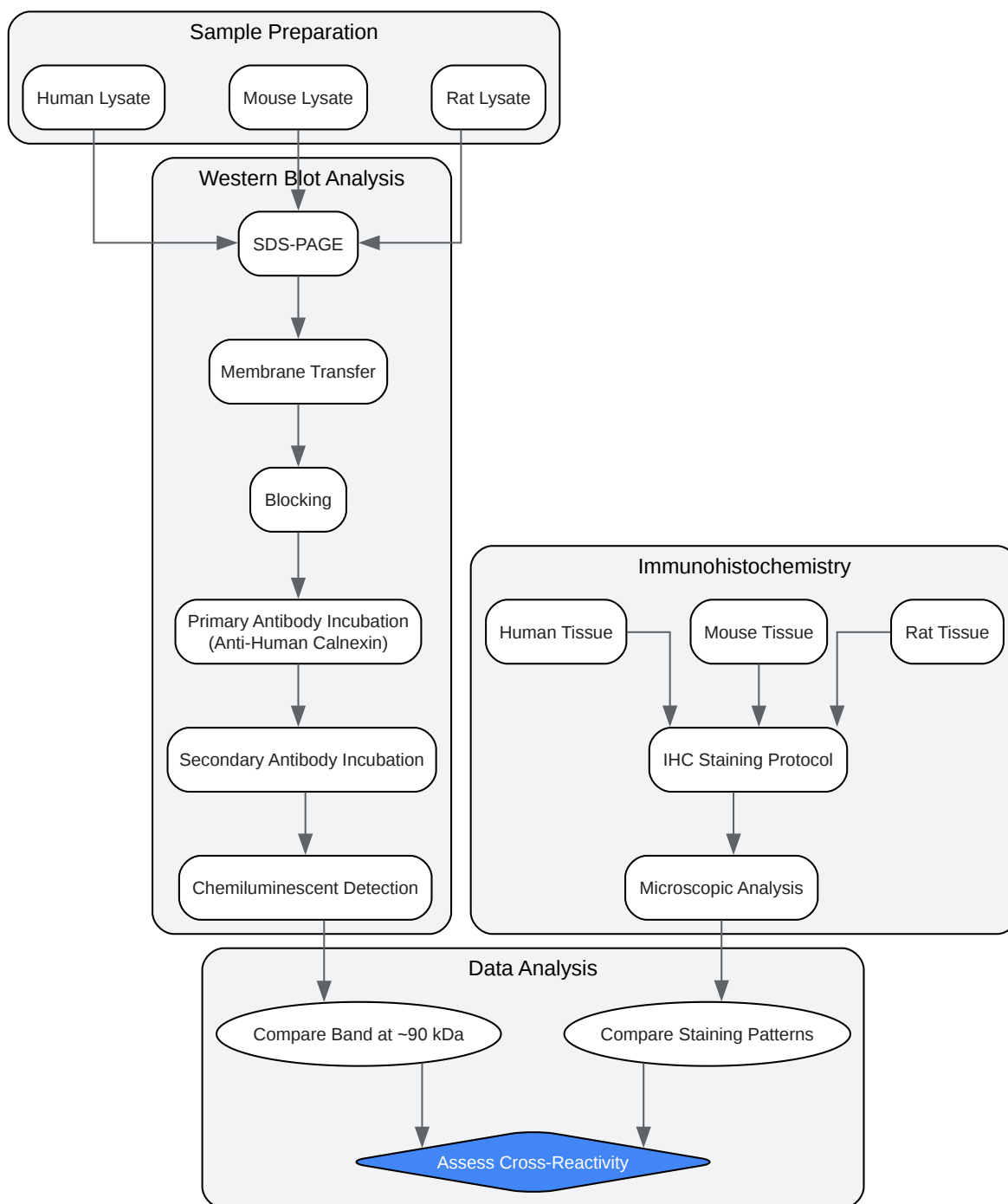
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding with a blocking serum.
- Incubate the sections with the primary anti-Calnexin antibody overnight at 4°C.
- Wash with a wash buffer (e.g., PBS).
- Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
- Develop the signal with a chromogen such as diaminobenzidine (DAB).

- Counterstain with hematoxylin.

#### 4. Dehydration and Mounting:

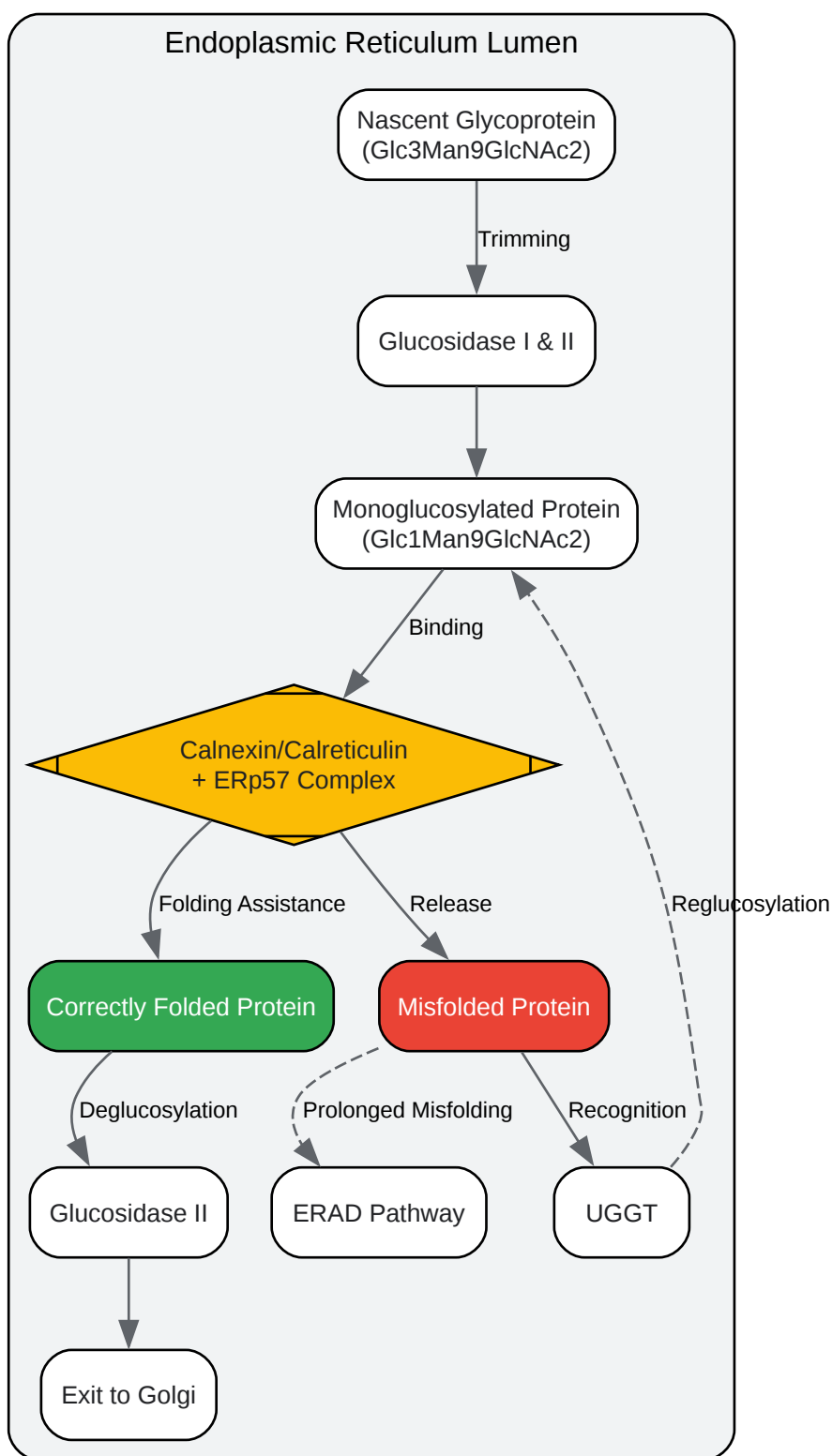
- Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.

## Visualizations



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Caption: Experimental workflow for assessing antibody cross-reactivity.



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Caption: The Calnexin cycle for glycoprotein folding and quality control.

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- To cite this document: BenchChem. [A Comparative Guide to the Cross-Reactivity of Calnexin Antibodies Across Species]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1235576#cross-reactivity-of-calaxin-antibodies-across-species]

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